molecular formula C18H17N3O3 B2386141 N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide CAS No. 2034539-78-9

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2386141
CAS No.: 2034539-78-9
M. Wt: 323.352
InChI Key: MMDVPBIAVXQFQD-UHFFFAOYSA-N
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Description

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide is a heterocyclic compound featuring a pyrazine core substituted with a furan-2-yl group at the 3-position and a methyl-acetamide moiety at the 2-position.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-2-(2-methylphenoxy)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-13-5-2-3-6-15(13)24-12-17(22)21-11-14-18(20-9-8-19-14)16-7-4-10-23-16/h2-10H,11-12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMDVPBIAVXQFQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2=NC=CN=C2C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide” typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized via condensation reactions involving diamines and diketones.

    Coupling Reactions: The furan and pyrazine rings can be coupled using a suitable linker, such as a methyl group.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of catalysts, optimized reaction conditions, and continuous flow processes.

Chemical Reactions Analysis

Types of Reactions

“N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide” can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazines.

    Substitution: The acetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Dihydropyrazines and other reduced derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

“N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide” may have applications in various fields, including:

    Chemistry: As a building block for more complex molecules.

    Biology: As a potential bioactive compound for studying cellular processes.

    Medicine: As a lead compound for drug development.

    Industry: As an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of “N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide” would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA Intercalation: Inserting between DNA base pairs to disrupt replication and transcription.

Comparison with Similar Compounds

Structural Analogues with Pyrazine and Acetamide Motifs

N-(3-Benzyl-5-phenylpyrazin-2-yl)-2-(furan-2-yl)acetamide ()
  • Structure : Shares a pyrazine core and furan-acetamide substituents but lacks the o-tolyloxy group. Instead, it has benzyl and phenyl groups.
  • Molecular Weight : 369.42 g/mol (vs. higher molecular weight for the target compound due to the o-tolyloxy group).
2-{[5-(Diphenylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(pyrazin-2-yl)acetamide ()
  • Structure : Features a pyrazine-acetamide linkage but replaces the furan and o-tolyloxy groups with a sulfanyl-oxadiazole-diphenylmethyl moiety.
  • Synthesis : Prepared via S-alkylation, contrasting with the target compound’s likely acetylation route.
  • Characterization : Similar use of IR, NMR, and mass spectrometry for structural confirmation .

Analogues with Thioacetamide and Quinazolinone Cores ()

Compounds such as 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (Compound 5):

  • Structure: Replaces pyrazine with a quinazolinone core and substitutes the furan with a sulfamoylphenyl group.
  • Physical Properties : High melting points (269–315°C), suggesting strong crystalline packing compared to the target compound’s expected solid-state behavior.
  • Bioactivity : Reported antimicrobial activity, implying that the target compound’s o-tolyloxy group may similarly influence biological interactions .

Analogues with Aromatic and Heterocyclic Modifications

N-(3-Chloro-4-(2-pyridylmethoxy)phenyl)-2-cyanoacetamide ()
  • Structure: Features a cyanoacetamide group and pyridylmethoxy substituent.
Hydrazinyl-Acetamide Metal Complexes ()
  • Structure : Incorporates hydrazinyl-acetamide ligands coordinated to Ni(II) or Co(II).
  • Bioactivity : Demonstrated DNA binding and antimicrobial effects, suggesting that the target compound’s acetamide group could facilitate similar interactions .

Characterization Data

  • Spectroscopy : All compounds (target and analogs) rely on NMR (1H, 13C) for confirming acetamide linkages and substituent positions. Mass spectrometry (e.g., HRMS in ) is critical for verifying molecular weights .

Bioactivity Correlations

  • The o-tolyloxy group may enhance lipophilicity, improving membrane permeability .

Biological Activity

N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-2-(o-tolyloxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is C14H13N3O3, with a molecular weight of 269.2554 g/mol. The compound features a furan ring and a pyrazine moiety, which are known to contribute to various biological activities.

PropertyValue
Molecular FormulaC14H13N3O3
Molecular Weight269.2554 g/mol
SMILESO=C(c1ccco1)NCc1nccnc1c1ccoc1

Antitumor Activity

Research indicates that pyrazole derivatives, including those similar to this compound, exhibit significant antitumor properties. These compounds have shown inhibitory activity against key targets such as BRAF(V600E), EGFR, and Aurora-A kinase, which are crucial in cancer proliferation pathways .

Case Study: BRAF Inhibition

A study on pyrazole amide derivatives demonstrated their efficacy in inhibiting BRAF(V600E) with IC50 values in the micromolar range. The structural modifications in the pyrazole ring were found to enhance binding affinity and selectivity towards the target protein .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Pyrazole derivatives are known to inhibit the production of pro-inflammatory cytokines and enzymes such as nitric oxide synthase (iNOS) and cyclooxygenase (COX) .

Case Study: Inhibition of Nitric Oxide Production

In vitro studies showed that certain pyrazole derivatives significantly reduced LPS-induced production of nitric oxide in macrophages, indicating their potential as anti-inflammatory agents .

Antimicrobial Activity

Antimicrobial properties have been observed in related pyrazole compounds. For example, some derivatives exhibited notable antifungal activity against various phytopathogenic fungi, demonstrating a broad spectrum of action against microbial pathogens .

Table 2: Summary of Biological Activities

Activity TypeObserved Effects
AntitumorInhibition of BRAF(V600E), EGFR
Anti-inflammatoryReduced production of NO and cytokines
AntimicrobialEffective against phytopathogenic fungi

Structure-Activity Relationship (SAR)

The SAR studies on pyrazole derivatives reveal that modifications on the furan and pyrazine rings significantly influence their biological activities. For instance, substituents on the aromatic rings can enhance potency or selectivity towards specific biological targets.

Key Findings

  • Furan Substituents : The presence of electron-donating groups on the furan ring tends to increase antitumor activity.
  • Pyrazine Modifications : Alterations at the 3-position of the pyrazine ring can lead to improved anti-inflammatory effects.

Q & A

Q. Key optimization parameters :

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .
  • Catalysts : Use of Lewis acids (e.g., ZnCl₂) for furan-ring activation .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) improves purity .

Q. Example Table: Reaction Yield Under Different Conditions

StepSolventCatalystTemp (°C)Yield (%)
1DMFNone8065
1THFZnCl₂6078
2DCMEDCIRT82

Basic: How is the structural identity of this compound confirmed?

Answer:
Advanced analytical techniques are employed:

  • NMR Spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (pyrazine protons), δ 6.3–6.8 ppm (furan and o-tolyloxy groups) .
    • ¹³C NMR : Carbonyl (C=O) signals at ~170 ppm confirm acetamide formation .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak ([M+H]⁺) matching the theoretical mass .
  • X-ray Crystallography : Resolves stereochemistry and confirms the spatial arrangement of the furan-pyrazine core (if crystalline) .

Advanced: How can density functional theory (DFT) predict the electronic properties of this compound?

Answer:
DFT calculations (e.g., B3LYP/6-31G* basis set) are used to:

  • Map frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge-transfer interactions .
  • Calculate Mulliken charges to identify nucleophilic/electrophilic sites (e.g., the oxygen in the acetamide group) .
  • Simulate infrared (IR) spectra for comparison with experimental data to validate functional group assignments .

Q. Example Table: DFT-Derived Electronic Properties

ParameterValue (eV)
HOMO Energy-5.2
LUMO Energy-1.8
Band Gap3.4
Dipole Moment4.6 Debye

Advanced: How should researchers address contradictory bioactivity data in enzyme inhibition assays?

Answer:
Contradictions may arise from:

  • Assay conditions : pH, ionic strength, or co-solvents (e.g., DMSO) affecting compound solubility or enzyme stability .
  • Enzyme isoforms : Variations in active-site residues (e.g., CYP450 isoforms) leading to divergent inhibition results .

Q. Methodological recommendations :

  • Standardize protocols : Use consistent substrate concentrations and pre-incubation times.
  • Control experiments : Include known inhibitors (e.g., ketoconazole for CYP450) to validate assay reliability .
  • Dose-response curves : Calculate IC₅₀ values across multiple replicates to assess reproducibility .

Advanced: What strategies guide structure-activity relationship (SAR) studies for this compound?

Answer:
SAR studies focus on modifying key substituents:

  • Furan ring : Replace with thiophene or pyrrole to assess π-π stacking effects .
  • o-Tolyloxy group : Introduce electron-withdrawing groups (e.g., -NO₂) to enhance binding affinity to hydrophobic enzyme pockets .
  • Acetamide linker : Substitute with sulfonamide or urea to evaluate hydrogen-bonding capacity .

Q. Example Table: SAR Modifications and Bioactivity

ModificationTarget EnzymeIC₅₀ (μM)
Parent compoundEnzyme A12.3
Furan → ThiopheneEnzyme A8.7
o-Tolyloxy → p-NO₂Enzyme A5.2

Basic: What are the stability considerations for storing this compound?

Answer:

  • Light sensitivity : Store in amber vials to prevent photodegradation of the furan ring .
  • Moisture control : Use desiccants (silica gel) to avoid hydrolysis of the acetamide group .
  • Temperature : Long-term storage at -20°C in inert atmosphere (argon) minimizes oxidative decomposition .

Advanced: How can molecular docking predict binding modes with biological targets?

Answer:

  • Protein preparation : Retrieve target structures (e.g., from PDB), remove water, add hydrogens .
  • Docking software : Use AutoDock Vina or Schrödinger Glide to simulate ligand-receptor interactions .
  • Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å) .

Q. Example Table: Docking Scores for Targets

Target ProteinBinding Energy (kcal/mol)
Kinase X-9.8
GPCR Y-7.5

Advanced: How to resolve discrepancies in crystallographic data interpretation?

Answer:

  • Refinement software : Use SHELXL for high-resolution data to optimize anisotropic displacement parameters .
  • Twinning analysis : Apply PLATON to detect and correct for crystal twinning .
  • Validation tools : Check R-factor convergence and Ramachandran plot outliers .

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